molecular formula C21H18N2O4S B2597524 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 921526-84-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2597524
CAS No.: 921526-84-3
M. Wt: 394.45
InChI Key: KSMGSSKSYWNHGV-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is built around a benzamide core linked to a thiazole ring, which is further substituted with a 7-ethoxybenzofuran moiety. The integration of these specific heterocycles makes it a compound of significant interest in medicinal chemistry. Heterocyclic compounds like benzofurans and thiazoles are fundamental in drug design, as they improve solubility, influence bioavailability, and facilitate molecular recognition through their unique electronic and hydrogen-bonding capabilities . While the specific biological activity of this compound requires further investigation, its structural framework is highly relevant for drug discovery. Research on analogous molecules provides strong indications of its potential research applications. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as useful pharmacological tools . Furthermore, structurally similar benzamide derivatives incorporating a thiadiazole ring have been designed and synthesized as potent dual-target inhibitors of EGFR and HER-2 kinases, showing excellent anti-proliferation activity against breast and lung cancer cells in vitro and in vivo . This suggests that compounds within this structural class may hold promise for exploration in oncology research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the full potential of this compound in their specific experimental systems.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-17-10-6-7-13-11-18(27-19(13)17)15-12-28-21(22-15)23-20(24)14-8-4-5-9-16(14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGSSKSYWNHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. A common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and benzofuran rings, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that benzofuran derivatives possess significant biological activities, including antibacterial and antifungal properties .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves interaction with specific molecular targets. The benzofuran moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication in microbial cells. The thiazole ring can interact with enzymes, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the benzofuran, thiazole, or benzamide moieties (Table 1). Key examples include:

Compound Name Substituent Variations Molecular Formula Molar Mass (g/mol) Key References
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Methoxy (benzofuran), phenoxy (benzamide) C₂₅H₁₈N₂O₄S 454.49
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Methoxy (benzofuran), ethoxy (benzamide) C₂₁H₁₈N₂O₄S 394.44
4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cyclohexyl(methyl)sulfamoyl (benzamide) C₂₇H₂₉N₃O₅S₂ 539.67
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Acetamide (thiazole), hydroxy/methoxy (phenyl) C₁₂H₁₃N₃O₃S 279.31

Structural Implications :

  • Ethoxy vs.
  • Benzamide Substitutions: Phenoxy or sulfamoyl groups (e.g., ) introduce steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity for hydrophobic interfaces.
Physicochemical Properties
  • Lipophilicity (LogP) : The ethoxy group increases LogP compared to methoxy analogues (e.g., 4-ethoxy vs. 4-methoxy: ΔLogP ≈ +0.5) .
  • Hydrogen Bonding : The 2-methoxybenzamide forms stronger hydrogen bonds than unsubstituted benzamides (e.g., C=O⋯H–N interactions in ).
Crystallographic and Stability Data
  • Intermolecular Interactions : The ethoxy group in the target compound may form C–H⋯O bonds with adjacent molecules, stabilizing crystal packing (cf. ).
  • Thermal Stability : Methoxy/ethoxy derivatives typically decompose above 200°C, with ethoxy variants showing marginally higher stability .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the benzofuran and thiazole rings, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound can be represented structurally as follows:

N 4 7 ethoxy 1 benzofuran 2 yl 1 3 thiazol 2 yl 2 methoxybenzamide\text{N 4 7 ethoxy 1 benzofuran 2 yl 1 3 thiazol 2 yl 2 methoxybenzamide}

This structure allows for diverse chemical interactions, which are crucial for its biological activity. The presence of the benzofuran scaffold and thiazole ring enhances its ability to modulate enzyme and receptor activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Preparation of Intermediates : The initial steps often involve the synthesis of benzofuran and thiazole intermediates.
  • Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as thionyl chloride and ethylating agents.
  • Purification : The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816

Anticancer Properties

This compound has also shown promising anticancer properties. Studies have evaluated its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The compound induces apoptosis and inhibits cell proliferation through mechanisms that involve the modulation of signaling pathways such as AKT and ERK.

Case Study: Anticancer Activity Evaluation

In a recent study, the compound was subjected to an MTT assay to assess its cytotoxic effects on A431 and A549 cell lines:

Concentration (µM) Cell Viability (%) A431 Cell Viability (%) A549
0100100
108590
206070
403040

The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Anti-inflammatory Effects : In addition to its direct anticancer effects, it has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

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